Carindacillin, also known as carbenicillin indanyl, is a penicillin antibiotic that serves as a prodrug for carbenicillin. It is primarily utilized for its antibacterial properties against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Carindacillin was marketed in the United States under the brand name Geocillin, but it has since been withdrawn from the market. The compound is administered orally in the form of its sodium salt and is hydrolyzed into carbenicillin shortly after absorption in the small intestine. Its primary clinical applications include the treatment of urinary tract infections and prostatitis, with dosing typically ranging from 2000 to 4000 mg daily .
Carindacillin is classified under the category of beta-lactam antibiotics, specifically within the penicillin group. It is synthesized from naturally occurring penicillins and modified to enhance its pharmacological properties. The compound's chemical formula is , with a molar mass of approximately 494.56 g/mol .
The synthesis of carindacillin involves several steps that transform natural penicillins into more effective derivatives. The primary method of synthesis is through the acylation of 6-aminopenicillanic acid with indanyl derivatives, which enhances the compound's stability and bioavailability.
The molecular structure of carindacillin can be described by its chemical formula . Its structure features a beta-lactam ring characteristic of penicillins, which is crucial for its antibacterial activity. The presence of the indanyl group enhances its pharmacokinetic properties, allowing for better absorption and efficacy against target bacteria .
Carindacillin undergoes hydrolysis in physiological conditions to release carbenicillin, which exerts its antibacterial effects by inhibiting cell wall synthesis in susceptible bacteria. This hydrolysis reaction is crucial for its therapeutic action.
Carindacillin acts primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing cross-linking of peptidoglycan layers.
Studies indicate that carindacillin exhibits variable stability depending on formulation and storage conditions, which can influence its effectiveness against target pathogens .
Carindacillin has been primarily used in clinical settings for:
Its effectiveness against specific Gram-negative bacteria makes it a valuable option in treating infections caused by these pathogens, although it has largely been replaced by newer antibiotics due to market withdrawal and resistance issues .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3